N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-prop-2-enylsulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-8-16(14,15)9-11(13)12-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFWJOBHWTSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported method involves the reaction of N-phenylacetamide with prop-2-en-1-ylsulfonyl chloride under anhydrous conditions. The primary amine group of N-phenylacetamide acts as a nucleophile, displacing the chloride ion from the sulfonyl chloride. The reaction follows a second-order kinetic pathway, with the general equation:
$$
\text{N-Phenylacetamide} + \text{Prop-2-en-1-ylsulfonyl chloride} \rightarrow \text{N-Phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide} + \text{HCl}
$$
To drive the reaction to completion, a base such as sodium carbonate or triethylamine is added to neutralize HCl.
Standard Procedure
Reagents :
- N-Phenylacetamide (1.0 equiv)
- Prop-2-en-1-ylsulfonyl chloride (1.1 equiv)
- Anhydrous dichloromethane (solvent)
- Sodium carbonate (1.5 equiv)
Steps :
- Dissolve N-phenylacetamide (10 mmol) in dichloromethane (50 mL) under nitrogen.
- Add sodium carbonate (15 mmol) and cool the mixture to 0–5°C.
- Slowly add prop-2-en-1-ylsulfonyl chloride (11 mmol) dropwise to avoid exothermic side reactions.
- Stir at room temperature for 12–18 hours.
- Filter to remove salts, wash the organic layer with water (2 × 30 mL), and dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure and purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Yield : 75–85%.
Industrial Scalability
For large-scale production, the reaction is conducted in batch reactors with mechanical stirring to ensure homogeneity. Post-reaction, continuous liquid-liquid extraction systems improve efficiency.
Alternative Synthesis via Chloroacetamide Intermediate
Patent-Based Methodology
A patent (CN101538223A) describes using 2-chloro-N-phenylacetamide as a precursor. Prop-2-en-1-ylsulfonyl chloride reacts with the chloroacetamide in the presence of potassium hydroxide:
$$
\text{2-Chloro-N-phenylacetamide} + \text{Prop-2-en-1-ylsulfonyl chloride} \xrightarrow{\text{KOH}} \text{this compound} + \text{KCl}
$$
Optimized Protocol
Reagents :
- 2-Chloro-N-phenylacetamide (1.0 equiv)
- Prop-2-en-1-ylsulfonyl chloride (1.05 equiv)
- Potassium hydroxide (1.2 equiv)
- 1,4-Dioxane (solvent)
Steps :
Base-Mediated Coupling in Aprotic Solvents
Role of Solvent and Base
A study on analogous sulfonamides highlights the use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates. Triethylamine is preferred over inorganic bases for its superior solubility in organic phases.
Procedure with Triethylamine
Reagents :
- N-Phenylacetamide (1.0 equiv)
- Prop-2-en-1-ylsulfonyl chloride (1.05 equiv)
- Triethylamine (1.5 equiv)
- DMF (solvent)
Steps :
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Competing Pathways
Spectral Characterization
Industrial and Environmental Considerations
Waste Management
Green Chemistry Approaches
Recent efforts explore ionic liquids as solvents to eliminate volatile organic compounds, though yields remain suboptimal (60–65%).
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has indicated that derivatives of N-phenylacetamides, including N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide, exhibit anticonvulsant properties. In one study, several analogs were synthesized and evaluated for their efficacy against seizures using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The findings suggested that certain derivatives showed significant activity in these models, indicating potential for development as new antiepileptic drugs (AEDs) .
Pharmacological Investigations
The compound's interactions with biological targets are crucial for understanding its pharmacological potential. Its polar nature, due to the presence of carbonyl and nitrogen groups, influences its solubility and absorption characteristics, which are essential for therapeutic efficacy . Studies focusing on the structure-activity relationship (SAR) of similar compounds have highlighted the importance of specific functional groups in enhancing biological activity .
Material Science
Mechanical Properties Analysis
this compound has also been investigated for its mechanical properties through molecular simulations. Research in this area has shown correlations between the molecular structure of compounds based on prop-2-en-1-one and their mechanical properties such as Young’s modulus and shear modulus . This suggests that the compound could be utilized in developing materials with tailored mechanical characteristics.
Biological Studies
Enzyme Inhibition Potential
The compound's amide linkage may facilitate interactions with various enzyme targets, potentially leading to inhibitory effects on specific biological pathways. Understanding these interactions can provide insights into its therapeutic applications, including anti-inflammatory or anticancer activities .
Synthesis and Characterization
The synthesis of this compound typically involves reacting N-phenylacetamide with prop-2-en-1-ylsulfonyl chloride under basic conditions. The reaction often employs organic solvents such as dichloromethane or tetrahydrofuran, along with bases like triethylamine to neutralize byproducts . Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are essential for confirming the structure and purity of the synthesized compound.
| Study | Model | Findings |
|---|---|---|
| Study 1 | MES Test | Significant anticonvulsant activity observed in several derivatives |
| Study 2 | PTZ Test | Some derivatives showed protective effects against seizures |
| Study 3 | Enzyme Inhibition | Potential interactions with enzyme targets suggested |
These studies underline the versatility of this compound across various scientific domains, highlighting its potential as a lead compound for further drug development and material applications.
Mechanism of Action
The mechanism of action of N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenyl group can also participate in hydrophobic interactions with protein surfaces, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Lacks the sulfonyl group and has different chemical properties.
N-phenyl-2-(prop-2-en-1-yl)acetamide: Lacks the sulfonyl group, affecting its reactivity and applications.
N-phenyl-2-(prop-2-en-1-ylsulfonyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
Uniqueness
N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features an amide group, a phenyl group, and a vinyl sulfone moiety, which are critical for its pharmacological properties. Despite limited direct research specifically on this compound, studies on related sulfonamide derivatives provide insights into its biological activity, including antimicrobial, antioxidant, and anticonvulsant properties.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
This structure consists of:
- Amide Group : Contributes to the compound's reactivity and interaction with biological targets.
- Phenyl Group : Imparts lipophilicity, enhancing membrane permeability.
- Vinyl Sulfone Group : Known for its electrophilic nature, which may facilitate interactions with nucleophiles in biological systems.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various acetamidosulfonamide derivatives for their antimicrobial efficacy and found that many displayed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity .
Antioxidant Activity
Antioxidant properties have been noted in related sulfonamide compounds. A series of acetamidosulfonamide derivatives were tested for their radical scavenging abilities and superoxide dismutase (SOD) activities. The results indicated that certain derivatives exhibited strong antioxidant effects, with some achieving high correlation coefficients in quantitative structure-activity relationship (QSAR) models. This suggests that modifications to the sulfonamide structure can lead to enhanced antioxidant capabilities .
Anticonvulsant Activity
N-phenyl derivatives have been explored for anticonvulsant activity. In a study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds demonstrated effectiveness in animal models of epilepsy. The results showed that specific substitutions on the phenyl ring significantly influenced anticonvulsant potency. Notably, the introduction of fluorine atoms was found to enhance biological activity by improving metabolic stability and CNS distribution .
Research Findings and Case Studies
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Structure similar to effective sulfonamides |
| Acetamidosulfonamide 15 | Antioxidant (RSA) | 0.5105 | Best radical scavenging activity observed |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant | TBD | Effective in MES model |
Case Study: Antimicrobial Efficacy
A case study involving a series of new sulfonamide derivatives demonstrated that compounds with specific electron-withdrawing groups showed enhanced antibacterial activity compared to standard antibiotics. This suggests that this compound may possess similar or superior antimicrobial properties due to its structural characteristics .
Case Study: Antioxidant Properties
In another study focusing on antioxidant activities, it was found that modifications to the acetamidosulfonamide structure could lead to significant improvements in radical scavenging capabilities. The QSAR analysis indicated promising pathways for designing new derivatives with enhanced antioxidant potential .
Q & A
Q. What synthetic methodologies are commonly employed for N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide derivatives?
The synthesis typically involves alkylation reactions using chloro-substituted intermediates. For example, derivatives are synthesized via nucleophilic substitution between amines (e.g., 3-chloroaniline or 3-trifluoromethylaniline) and alkylating agents like 2-chloro-1-(3-chlorophenyl)ethanone. Reaction conditions (solvent, temperature, and catalyst) are optimized to improve yields and purity, as described in studies producing anticonvulsant analogs .
Q. How is the anticonvulsant activity of these compounds initially screened?
Primary screening uses rodent models:
- Maximal Electroshock (MES) Test : Evaluates protection against tonic-clonic seizures via corneal electrodes.
- Subcutaneous Pentylenetetrazol (scPTZ) Test : Assesses efficacy against chemically induced seizures. Acute neurotoxicity is measured via rotorod tests to determine therapeutic indices (TD50/ED50) .
Q. What structural features correlate with anticonvulsant efficacy?
- Substituent Effects : 3-Trifluoromethylphenyl derivatives show higher MES activity than 3-chlorophenyl analogs, likely due to enhanced lipophilicity and CNS penetration .
- Core Modifications : Replacing pyrrolidine-2,5-dione rings with linear amide bonds retains activity, suggesting flexibility in the pharmacophore design .
Advanced Research Questions
Q. How do advanced epilepsy models (e.g., 6-Hz psychomotor seizure test) refine compound evaluation?
The 6-Hz model, which mimics therapy-resistant epilepsy, identifies compounds with unique mechanisms. For example, derivatives like compound 20 (ED50 = 30 mg/kg) showed activity in both MES and 6-Hz tests, suggesting dual efficacy against generalized and partial seizures .
Q. What in vitro assays validate target engagement for these acetamides?
- Voltage-Sensitive Sodium Channel (VSSC) Binding : Compound 20 binds to site 2 of neuronal VSSCs (Ki = 45 µM), linking its activity to sodium current modulation .
- Metabolic Stability : Microsomal assays (e.g., liver CYP450 profiling) assess pharmacokinetic properties for lead optimization .
Q. How do crystallographic studies inform structural optimization?
X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonding and C–H⋯π stacking) that stabilize crystal packing. These interactions guide solubility and stability improvements. For example, sulfonyl group orientation impacts molecular conformation and bioavailability .
Methodological Recommendations
- SAR Studies : Use halogenated or fluorinated substituents to enhance lipophilicity and blood-brain barrier penetration .
- Crystallography : Apply SHELX software for structure refinement to resolve torsional angles and hydrogen-bonding networks .
- Advanced Models : Prioritize 6-Hz testing for compounds with MES efficacy to identify novel mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
